
1-Phenyl-2-(propan-2-ylidene)hydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetone N’-phenylsemicarbazone is an organic compound with the molecular formula C10H13N3O. It is a derivative of semicarbazone, which is known for its interesting range of pharmacological properties, including antimicrobial, anticonvulsant, and antitumor activities
準備方法
Synthetic Routes and Reaction Conditions
Acetone N’-phenylsemicarbazone can be synthesized through the reaction of acetone with phenylsemicarbazide. The general procedure involves mixing acetone with phenylsemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, and allowing the reaction to proceed at room temperature. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
This typically involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as continuous flow synthesis to enhance efficiency .
化学反応の分析
Types of Reactions
Acetone N’-phenylsemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield hydrazones or amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives depending on the substituents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, amines, and various substituted derivatives, depending on the specific reagents and conditions employed .
科学的研究の応用
Acetone N’-phenylsemicarbazone has a wide range of applications in scientific research:
作用機序
The mechanism by which acetone N’-phenylsemicarbazone exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, disrupting their normal function and leading to antimicrobial or antitumor effects. The compound’s molecular targets include enzymes and receptors involved in cellular processes .
類似化合物との比較
Similar Compounds
- Acetone semicarbazone
- Acetone thiosemicarbazone
- Phenylsemicarbazide
Uniqueness
Acetone N’-phenylsemicarbazone is unique due to its specific coordination chemistry and the stability of its metal complexes. Compared to acetone semicarbazone and acetone thiosemicarbazone, it exhibits lower toxicity and higher selectivity in its biological activities .
特性
CAS番号 |
5877-04-3 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC名 |
1-phenyl-1-(propan-2-ylideneamino)urea |
InChI |
InChI=1S/C10H13N3O/c1-8(2)12-13(10(11)14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,11,14) |
InChIキー |
ALJGTPBZYQPNAC-UHFFFAOYSA-N |
正規SMILES |
CC(=NN(C1=CC=CC=C1)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


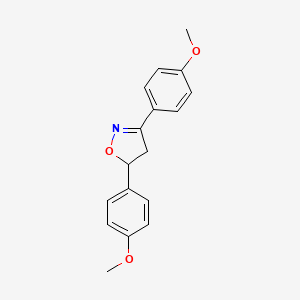
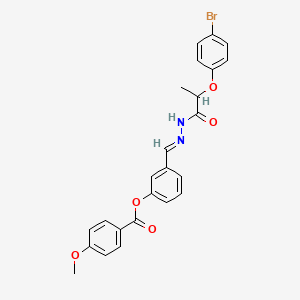


![1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride](/img/structure/B12007270.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B12007274.png)
![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12007286.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007292.png)
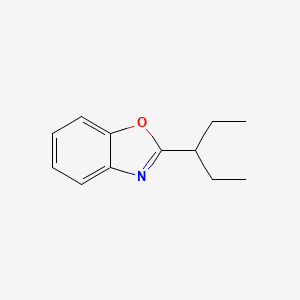
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)
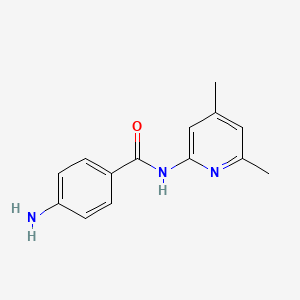
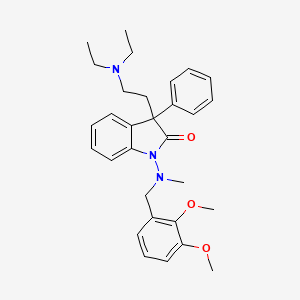

![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)
